molecular formula C20H20N4O9 B13845473 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl azide

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl azide

Cat. No.: B13845473
M. Wt: 460.4 g/mol
InChI Key: UJSZDYIUFXNQKN-DUQPFJRNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl azide is a specialized glycosyl donor widely used in carbohydrate chemistry for synthesizing oligosaccharides and glycoconjugates. Its structure features:

  • Phthalimido group at the C-2 position, providing steric bulk and stability during synthetic procedures .
  • Tri-O-acetyl protection at the 3, 4, and 6 hydroxyl groups, preventing unwanted side reactions .
  • Azide group at the anomeric position, enabling participation in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) for bioconjugation or polymer synthesis .

This compound is synthesized via azidation of the corresponding glycosyl bromide or trichloroacetimidate precursor under controlled conditions . Its applications include the synthesis of hyaluronic acid-related oligosaccharides and studies of glycosyltransferase-mediated reactions .

Properties

Molecular Formula

C20H20N4O9

Molecular Weight

460.4 g/mol

IUPAC Name

[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-6-azido-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate

InChI

InChI=1S/C20H20N4O9/c1-9(25)30-8-14-16(31-10(2)26)17(32-11(3)27)15(18(33-14)22-23-21)24-19(28)12-6-4-5-7-13(12)20(24)29/h4-7,14-18H,8H2,1-3H3/t14-,15-,16-,17-,18-/m1/s1

InChI Key

UJSZDYIUFXNQKN-DUQPFJRNSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N=[N+]=[N-])N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Starting Material Preparation

  • D-glucosamine hydrochloride is the common starting material.
  • Initial acetylation of hydroxyl groups is performed using acetyl bromide or acetic anhydride to yield tri-O-acetyl derivatives.
  • Introduction of the phthalimido group at C-2 is achieved by reaction with phthalic anhydride or phthalimide reagents to protect the amino group as a phthalimido moiety.

Formation of Glycosyl Bromide Intermediate

  • The tri-O-acetyl-2-phthalimido derivative is treated with acetyl bromide to form the corresponding α-configured glycosyl bromide hydrobromide.
  • This intermediate is crucial for the next step, as it is a good leaving group for nucleophilic substitution.

Azide Substitution (SN2 Reaction)

  • The glycosyl bromide intermediate undergoes nucleophilic substitution with silver azide (AgN3).
  • This reaction proceeds via an SN2 mechanism, resulting in inversion of configuration at the anomeric carbon, thus yielding the β-configured glycosyl azide.
  • The reaction is typically conducted under mild conditions to avoid decomposition and ensure selectivity.

Alternative Azido Glycosylation Catalyzed by FeCl3

  • An alternative method involves FeCl3-catalyzed azido glycosylation of peracetylated glucopyranosyl derivatives using trimethylsilyl azide (TMSN3).
  • This method allows for efficient conversion of peracetylated sugars to azido glycosides with high yields (up to 96%) under mild conditions, typically in dichloromethane solvent at ambient temperature or slightly elevated temperature.

Detailed Synthetic Procedure Example

Step Reagents and Conditions Outcome Notes
1. Acetylation of D-glucosamine hydrochloride Acetyl bromide or acetic anhydride, pyridine, 0 °C to room temperature Formation of 3,4,6-tri-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose Protects hydroxyl groups for selective reactions
2. Phthalimido protection Phthalic anhydride, reflux in suitable solvent Conversion of amino group to phthalimido group Stabilizes the amino functionality
3. Formation of glycosyl bromide Acetyl bromide, 0 °C α-configured glycosyl bromide hydrobromide Prepares for azide substitution
4. Azide substitution Silver azide (AgN3), mild temperature β-configured this compound SN2 reaction, inversion of configuration

Reaction Conditions and Yields

The key azide substitution step typically achieves high yields when reaction conditions are optimized. For example, the FeCl3-catalyzed azido glycosylation of peracetylated glucopyranosyl derivatives with TMSN3 in dichloromethane gives yields ranging from 86% to 96% depending on solvent and temperature.

Entry Solvent Time (h) Conversion (%) Yield (%) Notes
1 Dichloromethane 6 Quantitative 96 Optimal solvent, catalyst
2 Toluene 7 Quantitative 91 Slightly longer time
3 tert-Butyl methyl ether 40 55 47 Lower conversion
4 Acetonitrile 36 5 n.d. Poor conversion

Data adapted from FeCl3-catalyzed azido glycosylation studies.

Research Findings and Mechanistic Insights

  • The azide substitution proceeds via an SN2 mechanism, confirmed by inversion of configuration at the anomeric center.
  • The presence of the phthalimido group at C-2 enhances the stability of intermediates and influences stereoselectivity.
  • Computational studies on related tri-O-acetyl-glucopyranoses reveal conformational preferences that affect reactivity and selectivity in azido and (thio)ureido functionalizations.
  • The azide group in the final product serves as a versatile handle for further chemical transformations, including click chemistry and conjugation to biomolecules, expanding its utility in medicinal chemistry and glycobiology.

Summary Table of Key Synthetic Features

Feature Description
Starting material D-glucosamine hydrochloride
Protective groups Acetyl groups at C3, C4, C6; phthalimido at C2
Key intermediate α-Glycosyl bromide hydrobromide
Azide source Silver azide (AgN3) or trimethylsilyl azide (TMSN3)
Reaction type SN2 nucleophilic substitution
Typical yields 85–96% depending on method and conditions
Catalysts FeCl3 for alternative azido glycosylation
Solvents Dichloromethane preferred; toluene as alternative
Temperature 0 °C to room temperature; sometimes elevated to 70 °C

Chemical Reactions Analysis

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl azide undergoes several types of chemical reactions:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through click chemistry.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.

    Hydrolysis: The acetyl and phthalimido protecting groups can be removed through hydrolysis under acidic or basic conditions, revealing the free hydroxyl and amino groups.

Common reagents used in these reactions include acetic anhydride, phthalic anhydride, sodium azide, hydrogen, and palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl azide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex oligosaccharides and glycoconjugates, which are important for studying carbohydrate-protein interactions.

    Biology: The compound is used in the development of glycan-based probes for studying biological processes such as cell signaling and immune response.

    Industry: The compound can be used in the synthesis of glycosylated materials and polymers, which have applications in biotechnology and materials science.

Mechanism of Action

The mechanism of action of 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl azide is primarily related to its ability to participate in click chemistry reactions. The azide group can react with alkynes to form triazoles, which are stable and bioorthogonal. This property makes the compound useful for labeling and tracking biomolecules in biological systems. The phthalimido group serves as a protecting group that can be removed to reveal the free amino group, which can then participate in further chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between the target compound and structurally related derivatives:

Compound Name C-2 Substituent Protecting Groups Anomeric Group Key Applications Stability Notes References
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl azide Phthalimido 3,4,6-tri-O-acetyl Azide (N₃) Click chemistry, oligosaccharide synthesis Stable under acidic conditions
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl azide Acetamido 3,4,6-tri-O-acetyl Azide (N₃) Glycoconjugate research Less stable; requires mild deprotection
Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-thioglucopyranoside Phthalimido 3,4,6-tri-O-acetyl Thioethyl (SEt) Glycosylation via thiophilic activation Stable but requires activators
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl trichloroacetimidate Phthalimido 3,4,6-tri-O-acetyl Trichloroacetimidate Glycosylation under mild conditions Sensitive to moisture
4-Methoxyphenyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranoside Phthalimido 3,4,6-tri-O-acetyl 4-Methoxyphenyl Glycosyl acceptor studies Stable glycosidic bond

Biological Activity

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl azide is a synthetic compound derived from glucopyranose, which has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H21N3O10
  • Molecular Weight : 421.40 g/mol
  • CAS Number : 87190-67-8
  • Physical State : Solid
  • Melting Point : 146 °C

The biological activity of this compound primarily involves its interaction with glycoside hydrolases. Studies have shown that similar compounds can act as inhibitors by covalently binding to the active site of these enzymes. For instance, research on related sugar derivatives demonstrated their ability to inhibit yeast α-glucosidase through the formation of covalent bonds with active site residues, leading to irreversible enzyme inactivation .

Anticancer Potential

Recent studies have highlighted the potential of sugar-based compounds in targeted cancer therapies. Sugars can serve as ligands for drug delivery systems targeting receptors overexpressed in cancer cells. The azide derivative may enhance the efficacy of chemotherapeutic agents by improving their selectivity and reducing side effects associated with conventional treatments .

Data Table: Biological Activity Overview

Activity Effect Reference
α-Glucosidase InhibitionIrreversible binding leading to enzyme inactivity
Targeted Drug DeliveryEnhanced efficacy against cancer cells
CytotoxicityPotential reduction in side effects compared to traditional agents

Case Studies

  • Inhibition of Glycoside Hydrolases
    A study involving various sugar derivatives demonstrated that compounds similar to this compound effectively inhibited yeast α-glucosidase. The kinetic parameters indicated a strong inhibitory effect, with significant reductions in enzyme activity observed at varying concentrations .
  • Cancer Cell Line Studies
    In vitro studies using cancer cell lines have shown that sugar-based compounds can selectively target and induce apoptosis in malignant cells. The specific binding affinity of these compounds to cancer-specific receptors allows for enhanced therapeutic effects while minimizing toxicity to normal cells .

Q & A

Q. What are the standard synthetic routes for preparing 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl azide, and how do reaction conditions influence yield?

The synthesis typically involves sequential protection/deprotection steps of hydroxyl and amino groups. A common approach starts with glucosamine derivatives, where the 2-amino group is protected with a phthalimide group, followed by acetylation of hydroxyl groups at positions 3, 4, and 5. The azide group is introduced via nucleophilic substitution or diazotransfer reactions. Key factors affecting yield include:

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during azide introduction .
  • Catalysts : Lewis acids like BF₃·Et₂O enhance glycosylation efficiency .
  • Solvent polarity : Polar aprotic solvents (e.g., DCM, DMF) stabilize intermediates .
    Example Protocol :
StepReagents/ConditionsYield (%)Reference
Phthalimido protectionPhthalic anhydride, pyridine, 80°C85–90
AcetylationAc₂O, DMAP, rt95
Azide introductionNaN₃, DMF, 50°C70–75

Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in stereochemistry?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies acetyl (δ 1.8–2.2 ppm) and phthalimido (δ 7.6–7.8 ppm) groups. Anomeric proton configuration (β-D-glucose: J = 7–9 Hz) confirms stereochemistry .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+Na]⁺ at m/z 556.1760 observed vs. 556.1770 calculated) .
  • X-ray Crystallography : Resolves ambiguities in azide orientation and glycosidic bond geometry .

Q. What are its primary applications in glycobiology research?

  • Glycosylation Studies : Serves as a glycosyl donor to synthesize N-linked glycans or glycomimetics. The azide group enables "click chemistry" for bioconjugation .
  • Enzyme Substrates : Used to probe glycosyltransferase specificity (e.g., β-1,4-galactosyltransferases) .
  • Protecting Group Strategy : Phthalimido and acetyl groups block reactive sites during oligosaccharide assembly .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., azide vs. acetyl group reactivity) impact glycosylation efficiency, and how can these be mitigated?

  • Competing Reactivity : The electron-withdrawing phthalimido group deactivates the adjacent azide, reducing its nucleophilicity. Acetyl groups may undergo undesired hydrolysis under acidic conditions .
  • Mitigation Strategies :
    • Temporary Protecting Groups : Use benzyl ethers for hydroxyls to stabilize the azide intermediate .
    • Catalytic Systems : Silver triflate (AgOTf) promotes selective glycosylation by stabilizing oxocarbenium ions .
    • Kinetic Control : Lower reaction temperatures (−20°C) favor azide participation over side reactions .

Q. What experimental approaches resolve contradictions in reported glycosylation stereoselectivity with this compound?

Discrepancies in α/β-selectivity (e.g., 70% β vs. 30% α) arise from solvent polarity, anomeric leaving groups, or catalyst choice.

  • Methodological Validation :
    • Solvent Screening : DCM (low polarity) favors β-selectivity via SN2 mechanisms, while acetonitrile (polar) may shift to SN1 .
    • Leaving Group Optimization : Replace azide with trichloroacetimidate for higher β-selectivity (≥90%) .
    • Computational Modeling : DFT calculations predict transition-state stabilization for β-configuration .

Q. How can researchers design experiments to construct branched oligosaccharides using this compound, and what challenges arise in regioselectivity?

  • Branched Synthesis : Use orthogonal protecting groups (e.g., benzylidene for 4,6-OH) to direct glycosylation to specific positions .
  • Case Study :
    • Target Molecule : Branched trisaccharide with β-(1→3) and β-(1→6) linkages.
    • Steps :

Deprotect 4,6-O-benzylidene under acidic conditions.

Glycosylate at O-3 using a galactosyl donor.

Introduce a second glycosyl donor at O-6 via "armed-disarmed" strategies .

  • Challenges : Competing glycosylation at O-4 requires bulky temporary groups (e.g., TBDPS) .

Q. How does the phthalimido group influence biological activity in glycan-receptor binding studies, and are there alternatives for in vivo applications?

  • Role of Phthalimido : Enhances stability against enzymatic degradation but may sterically hinder receptor binding .
  • Alternatives :
    • Azidoacetamido Groups : Retain bioorthogonal functionality while reducing steric bulk .
    • Enzymatic Deprotection : Post-synthetic removal using lipases or esterases restores native NH₂ groups .

Q. What strategies address discrepancies in glycosidic bond formation yields between small-scale and large-scale syntheses?

  • Scale-Up Challenges : Reduced mixing efficiency and heat dissipation lead to lower yields.
  • Solutions :
    • Flow Chemistry : Continuous reactors improve temperature control and reproducibility .
    • Statistical DoE (Design of Experiments) : Optimizes parameters (e.g., catalyst loading, stoichiometry) across scales .

Tables for Key Data
Table 1. Comparative Glycosylation Yields with Different Catalysts

CatalystSolventβ:α RatioYield (%)
AgOTfDCM9:185
TMSOTfMeCN6:470
NISTol8:278

Q. Table 2. Stability of Protecting Groups Under Common Conditions

Protecting GroupStability (pH)Deprotection Reagent
Acetyl (OAc)1–10NH₃/MeOH
Benzyl (Bn)1–14H₂/Pd-C
Phthalimido1–12Hydrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.